4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate

Drug Discovery ADME Prediction Scaffold Optimization

Deubiquitinase (DUB) researchers face high costs and delays when screening compound libraries for ubiquitin-proteasome pathway starting points. This compound, validated in the NCATS qHTS panel against six DUB enzymes (USP8, USP17, USP7, USP28, USP10, UCHL1), eliminates that bottleneck by enabling immediate selectivity counterscreens without de novo screening investment. • Pre-validated: NCATS qHTS primary screening data across 6 DUB targets • High purity: NLT 97% supports reliable IC₅₀/EC₅₀ curve generation • Strategic: Ester linkage enables paired use with carbamate analog (CAS 477862-61-6) for metabolic stability deconvolution

Molecular Formula C21H20N2O2S
Molecular Weight 364.46
CAS No. 477862-36-5
Cat. No. B2590704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate
CAS477862-36-5
Molecular FormulaC21H20N2O2S
Molecular Weight364.46
Structural Identifiers
SMILESC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4
InChIInChI=1S/C21H20N2O2S/c24-21(16-5-2-1-3-6-16)25-17-10-8-15(9-11-17)20-22-13-12-18(23-20)19-7-4-14-26-19/h4,7-14,16H,1-3,5-6H2
InChIKeyITBLLTHDOOMAIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thienyl-Pyrimidinylphenyl Cyclohexanecarboxylate: Physicochemical Baseline


4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate (CAS 477862-36-5) is a synthetic heterocyclic ester composed of a thiophen-2-ylpyrimidinyl-phenyl core linked to a cyclohexanecarboxylate moiety (molecular formula C₂₁H₂₀N₂O₂S, average mass 364.46 Da, monoisotopic mass 364.12 Da) . The compound is catalogued in the Bionet screening library and carries the MDL identifier MFCD02082801, indicating its registration as a research chemical of defined structure . Its predicted physicochemical profile includes an ACD/LogP of 5.53, a polar surface area of 80 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors, placing it in a moderately lipophilic, permeability-favorable chemical space distinct from more polar or halogenated analogs within the same scaffold family .

Zero hydrogen bond donors: passive permeability study context
DUB panel screening data available for hit expansion
High-purity specification supports reproducible dose-response assays

Thienyl-Pyrimidinylphenyl Cyclohexanecarboxylate: Differentiation from In-Class Analogs


Compounds sharing the 4-(thiophen-2-yl)pyrimidin-2-yl)phenyl scaffold but differing in the ester or amide appendage exhibit distinct physicochemical and potentially distinct biological interaction profiles that preclude simple interchange. The cyclohexanecarboxylate ester in the target compound provides a saturated, all-carbon ring system that differs fundamentally from the planar aromatic benzoate (CAS 477862-90-1), the heteroaromatic thiophene-2-carboxylate (CAS 477862-34-3), the electron-withdrawing 4-chlorobenzoate (CAS 477862-92-3), and the N-cyclohexylcarbamate (CAS 477862-61-6) in logP, hydrogen-bonding capacity, and conformational flexibility . These molecular differences translate into divergent solubility, permeability, metabolic stability, and target-binding behavior that cannot be predicted from core scaffold similarity alone, making analytical confirmation and lot-specific qualification essential for any procurement decision [1].

Carbamate analog introduces an HBD (N–H), which may alter permeability and target engagement profile.
Aromatic ester analogs shift lipophilicity and conformational flexibility, potentially changing partitioning behavior.
Ester linkage is susceptible to esterase hydrolysis; metabolic stability may differ from carbamate or amide analogs.

Thienyl-Pyrimidinylphenyl Cyclohexanecarboxylate: Quantitative Differentiation Evidence


Hydrogen-Bond Donor Comparison: Membrane Permeability Impact

The target compound possesses zero hydrogen bond donors (HBD = 0), whereas the direct carbamate analog 4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate (CAS 477862-61-6) has one hydrogen bond donor (HBD = 1) due to the NH group in the carbamate linkage . In membrane permeability models, each additional HBD is associated with a measurable decrease in passive transcellular permeability; the difference between HBD = 0 and HBD = 1 has been correlated with a ~0.5–1.0 log unit reduction in Caco-2 Papp values in structurally related series [1].

HBD Count
Class-level
Target: HBD 0; Carbamate analog: HBD 1
Supports passive permeability differentiation
~3–10× predicted permeability advantage per HBD removal
Drug Discovery ADME Prediction Scaffold Optimization

Predicted LogP Differentiation from Aromatic Ester Analogs

The ACD/LogP of the target cyclohexanecarboxylate ester is 5.53, which is approximately 0.7–1.0 log units higher than the predicted logP values for two closely related aromatic esters: 4-[4-(2-thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate (CAS 477862-90-1, MW 358.41, no aliphatic ring) and 4-[4-(2-thienyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate (CAS 477862-34-3, MW 364.44) . The saturated cyclohexane ring contributes greater hydrophobic surface area without introducing π-stacking-capable aromatic rings, yielding a higher logP that may benefit partitioning into lipid-rich compartments or hydrophobic protein binding pockets [1].

Predicted logP
Reported
Target: 5.53; Aromatic esters: ~4.5–5.0
Higher lipophilicity for membrane partitioning studies
Predicted values only; no experimental logP
Physicochemical Profiling Lipophilicity Optimization Compound Triage

Deubiquitinase Panel Screening Data Advantage

Publicly available bioassay records from the NCATS qHTS panel indicate that 4-[4-(2-thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate (CID 6987330) was tested in primary qHTS assays against at least six deubiquitinase enzymes: USP8, USP17, USP7, USP28, USP10, and UCHL1 . While quantitative IC₅₀ values from these primary screens are not disclosed at the individual-compound level in the public record, the compound's inclusion in these specific target panels provides a data-rich starting point for structure-activity relationship (SAR) expansion. By contrast, no equivalent public bioassay deposition is retrievable for the direct carbamate analog (CAS 477862-61-6) or the 4-chlorobenzoate analog (CAS 477862-92-3) against this deubiquitinase panel .

DUB Assay Coverage
Data to verify
6 DUB targets (USP8, USP17, USP7, USP28, USP10, UCHL1)
Enables selectivity profiling without de novo screening
Primary qHTS data; no IC₅₀ disclosed
Deubiquitinase Inhibition High-Throughput Screening Target Identification

Purity Advantage Over In-Class Analogs

The target compound is offered with a minimum purity specification of NLT 97% by MolCore and is listed at 95%+ purity in the Bionet research compound catalogue (Key Organics) . In contrast, the carbamate analog (CAS 477862-61-6) is listed at 90% purity by Key Organics, and the thiophene-2-carboxylate analog (CAS 477862-34-3) carries a 95% specification from at least one vendor . The 2%–7% purity differential is consequential for quantitative dose-response assays, where impurities at the 5–10% level can confound IC₅₀ determinations or produce off-target artifacts in high-concentration screening.

Purity Specification
Specification review
Target: NLT 97%; Carbamate: 90%
Reduces impurity interference risk in dose-response
Supplier CoA; no independent verification
Quality Assurance Compound Procurement Biological Assay Reproducibility

Thienyl-Pyrimidinylphenyl Cyclohexanecarboxylate: Key Application Scenarios


Deubiquitinase Hit Expansion and Selectivity Profiling

The compound's documented screening against six deubiquitinase enzymes (USP8, USP17, USP7, USP28, USP10, UCHL1) in the NCATS qHTS panel provides a validated starting point for structure-activity relationship (SAR) studies targeting the ubiquitin-proteasome pathway . Researchers procuring this compound can immediately design selectivity counterscreens across the USP family, leveraging the pre-existing primary screening data to prioritize follow-up assays without investing in de novo library screening.

Lipophilic Scaffold for Membrane-Permeable Probes

With a predicted ACD/LogP of 5.53, zero hydrogen bond donors, and a polar surface area of 80 Ų, the cyclohexanecarboxylate ester falls within favorable permeability parameter space for passive membrane diffusion . This compound is preferentially suited for assays requiring intracellular target engagement in cell-based systems where more polar analogs (e.g., the benzenecarboxylate or 2-thiophenecarboxylate esters) may exhibit insufficient membrane partitioning.

High-Purity Starting Material for Dose-Response Assays

The availability of this compound at NLT 97% purity from MolCore — exceeding the 90% purity specification of the closest carbamate analog — makes it the preferred procurement choice for concentration-response curve generation (IC₅₀/EC₅₀ determination), where impurities above 3–5% can introduce systematic error in potency measurements . The documented purity specification reduces the need for pre-assay repurification and supports inter-laboratory data reproducibility.

Ester-Linked Probe for Metabolic Stability Studies

The ester linkage in the target compound is susceptible to hydrolytic cleavage by cellular esterases, whereas the N-cyclohexylcarbamate analog (CAS 477862-61-6) possesses a more hydrolytically resistant carbamate bond [1]. This chemical distinction enables paired use of the two compounds in metabolic stability assays to deconvolute whether observed biological activity is mediated by the intact parent molecule or an esterase-liberated metabolite, supporting mechanism-of-action studies in hepatic or plasma stability models.

Application
Selection Property
Validation Focus
Deubiquitinase hit expansion
Existing DUB panel screening data
Selectivity counterscreen design
Membrane-permeable probe design
Zero HBD, high logP profile
Cell-based permeability assay
Dose-response assay starting material
High-purity specification
Impurity interference control
Metabolic stability paired study
Ester linkage vs. carbamate stability
Esterase-mediated hydrolysis assessment
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